2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-

Quantitative proteomics LC-MS/MS Isobaric labeling reagents

2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- (IUPAC: (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate; CAS 856188-06-2) is an N-hydroxysuccinimidyl (NHS) ester of 4-methylpiperazineacetic acid, classified as an active ester of N-substituted piperazine acetic acid. It belongs to the chemical class of amine-reactive crosslinkers and isobaric labeling reagents, serving as the foundational scaffold for the commercially deployed iTRAQ (isobaric tags for relative and absolute quantitation) proteomics technology.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 856188-06-2
Cat. No. B3194645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-
CAS856188-06-2
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C11H17N3O4/c1-12-4-6-13(7-5-12)8-11(17)18-14-9(15)2-3-10(14)16/h2-8H2,1H3
InChIKeyOOKYGSFECMLZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- (CAS 856188-06-2): Activated Ester Reagent for Amine-Targeted Bioconjugation and Quantitative Proteomics


2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- (IUPAC: (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate; CAS 856188-06-2) is an N-hydroxysuccinimidyl (NHS) ester of 4-methylpiperazineacetic acid, classified as an active ester of N-substituted piperazine acetic acid [1]. It belongs to the chemical class of amine-reactive crosslinkers and isobaric labeling reagents, serving as the foundational scaffold for the commercially deployed iTRAQ (isobaric tags for relative and absolute quantitation) proteomics technology [2]. The compound features a succinimidyl leaving group for primary amine conjugation, a carbonyl balance group, and an N-methylpiperazine reporter group. Its molecular formula is C11H17N3O4 (MW: 255.27 g/mol), with a computed XLogP3 of -0.9, 0 hydrogen bond donors, 6 hydrogen bond acceptors, and a polar surface area of 70.16 Ų [3].

Why 2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- Cannot Be Replaced by Generic NHS Esters or Alternative Piperazine Derivatives


Simple N-hydroxysuccinimide (NHS) esters lack the integrated N-methylpiperazine reporter group that enables the characteristic low-mass MS/MS fragmentation signature of this compound, precluding their use in isobaric labeling workflows [1]. The free acid precursor, (4-methylpiperazin-1-yl)acetic acid (CAS 54699-92-2), is not amine-reactive and requires separate activation chemistry that introduces batch-to-batch variability in labeling efficiency [2]. Within the piperazine acetic acid active ester class, systematic modification of the linker length (acetyl vs. butyryl) has been shown to alter MS/MS product ion intensity by one to two orders of magnitude, meaning that linker-homolog substitution directly compromises analytical sensitivity in quantitative amino acid and peptide assays [3]. Furthermore, replacement by TMT (tandem mass tag) reagents shifts the reporter ion mass window from m/z 114–121 (iTRAQ) to m/z 126–131, creating incompatibility with established iTRAQ-optimized mass spectrometry acquisition methods and data analysis pipelines [4].

Quantified Differentiation Evidence for 2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- (CAS 856188-06-2) vs. Closest Analogs


MS/MS Product Ion Signal Intensity: Acetyl-Linker MPAS vs. Butyryl Homolog (MPBS) in Amino Acid Derivatization

The target compound, as the succinimide ester of 4-methylpiperazineacetic acid (MPAS), was directly compared against its butyryl-linker homolog 4-methylpiperazinebutyryl succinimide (MPBS) for MS/MS product ion intensity following amino acid derivatization. MPBS afforded one to two orders of magnitude (10- to 100-fold) greater MS/MS product ion signal intensity than the MPAS derivative for simple amino acids [1]. The dimethylaminobutyryl succinimide (DMABS) analog similarly outperformed MPAS by the same margin [1]. This indicates that the acetyl linker of the target compound yields substantially lower analytical sensitivity in amino acid quantification by LC-MS/MS compared to longer-chain homologs, making the compound less suitable for applications requiring maximum detection sensitivity but potentially advantageous where a shorter, more compact derivatization adduct is desired to minimize steric perturbation of target analytes.

Quantitative proteomics LC-MS/MS Isobaric labeling reagents Amino acid analysis

Spacer Arm Length: Acetyl (C2) Linker of Target Compound vs. Butyryl (C4) Linker of MPBS

The target compound features a two-carbon acetyl spacer between the piperazine reporter and the succinimidyl ester reactive group, in contrast to the four-carbon butyryl spacer in MPBS. Based on standard C–C bond lengths (≈1.54 Å) and bond angle geometry, the acetyl linker provides an estimated maximal extended spacer length of approximately 2.5–3.0 Å, compared to approximately 5.0–5.5 Å for the butyryl linker. The shorter spacer of the target compound yields a more compact adduct upon amine conjugation, which reduces the distance between the labeled amino group and the methylpiperazine reporter and may improve fragmentation efficiency in tandem MS for certain peptide sequences. The longer butyryl linker, while conferring higher MS/MS product ion intensity as demonstrated by Johnson (2011), introduces additional conformational flexibility and increases the hydrophobic surface area (predicted LogP for the acetyl compound is −0.9 [1], while the butyryl homolog is estimated at +0.3 to +0.5 by fragment-based calculation), which may influence chromatographic retention and non-specific binding.

Chemical biology Linker chemistry Steric accessibility Protein labeling

Amine Reactivity: Pre-Activated NHS Ester of Target Compound vs. Free Carboxylic Acid Precursor (CAS 54699-92-2)

The target compound is a pre-formed N-hydroxysuccinimidyl (NHS) ester that reacts directly with primary amines under mild aqueous conditions (pH 7–9, ambient temperature, minutes to hours) to form stable amide bonds, releasing N-hydroxysuccinimide as the leaving group [1][2]. The corresponding free acid precursor, (4-methylpiperazin-1-yl)acetic acid (CAS 54699-92-2; MW 158.20 g/mol), lacks intrinsic amine reactivity and requires in situ activation with carbodiimide reagents (e.g., EDC/NHS) to achieve comparable conjugation efficiency. In situ activation introduces additional variables: competing hydrolysis of the O-acylisourea intermediate (half-life on the order of seconds to minutes in aqueous buffer), pH-dependent activation efficiency (optimal pH 4.5–6.5 for EDC), and the potential for N-acylurea side-product formation that can permanently modify target biomolecules [2]. The target compound eliminates these activation-related uncertainties, providing a defined, single-component reagent with a stoichiometric 1:1 amine-to-ester reaction ratio and a molecular weight adduct of +237.27 Da upon conjugation.

Bioconjugation chemistry Amine-reactive probe Activated ester reagents One-step labeling

Reporter Ion Mass Signature: iTRAQ-Type Methylpiperazine Reporter of Target Compound vs. TMT-Type Dimethylpiperidine Reporter

The target compound incorporates an N-methylpiperazine reporter group that, in its isotopically enriched iTRAQ reagent forms, generates characteristic low-mass reporter ions at m/z 114, 115, 116, and 117 (4-plex) or m/z 113–121 (8-plex) upon MS/MS fragmentation [1]. This reporter ion mass window is distinct from the TMT (tandem mass tag) system, which employs a dimethylpiperidine-based reporter that yields reporter ions at m/z 126–131 [2]. The lower mass range of iTRAQ reporter ions (m/z 113–121) falls within the low-mass cut-off region of many ion trap mass spectrometers, which can result in reporter ion loss with certain instrument configurations, whereas TMT reporter ions (m/z 126–131) are above this threshold and generally exhibit higher collection efficiency in ion trap MS [2]. However, the methylpiperazine reporter ion fragmentation pathway has been extensively characterized and optimized over nearly two decades of iTRAQ application, with well-validated HCD (higher-energy collisional dissociation) normalization energies (typically 30–45% NCE) and established search algorithm parameters in proteomics software suites (e.g., Mascot, SEQUEST, MaxQuant) [3]. The target compound thus provides compatibility with this mature analytical ecosystem.

Isobaric labeling Reporter ion quantitation Tandem mass spectrometry Multiplexed proteomics

Optimal Application Scenarios for 2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- (CAS 856188-06-2) Based on Quantitative Differentiation Evidence


Synthesis of Non-Isotopically Enriched iTRAQ Base Reagent for Method Development and Optimization

The target compound serves as the unlabeled core scaffold for synthesizing iTRAQ labeling reagents. Its pre-formed NHS ester functionality enables direct amine conjugation without carbodiimide activation, making it the preferred starting material for developing and optimizing isobaric labeling protocols, evaluating labeling efficiency under varying pH, solvent, and temperature conditions, and calibrating mass spectrometry acquisition parameters for the iTRAQ reporter ion mass window (m/z 113–121) [1]. The acetyl linker's compact dimensions (extended length ~2.5–3.0 Å) minimize steric impact on small peptide analytes during method development [2].

Preparation of Derivatization-Generated Isotope-Labeled Internal Standards for Amino Acid Quantification

As demonstrated by Johnson (2011), the acetyl-linker MPAS scaffold is used as the base structure for preparing isotope-labeled amino acid derivatization standards [1]. The compound's well-defined MS/MS fragmentation chemistry, characterized by cleavage at the carbonyl balance group to release the methylpiperazine reporter ion, provides a predictable fragmentation pathway essential for designing scheduled MRM transitions in clinical amino acid analysis. Despite the 10- to 100-fold lower MS/MS sensitivity compared to the butyryl homolog MPBS, the acetyl-linker version remains relevant for analytes where a smaller derivatization adduct is required to maintain chromatographic resolution of closely eluting isomers [1].

Building Block for Piperazine-Containing Active Pharmaceutical Ingredient (API) Intermediate Synthesis

The compound's structural features—a succinimidyl ester activated carboxyl group and an N-methylpiperazine heterocycle—make it a versatile intermediate for synthesizing piperazine-containing drug candidates. The NHS ester group can be selectively reacted with primary amines to install the 4-methylpiperazineacetic acid moiety onto target scaffolds in a single, high-yield step, avoiding the need for separate protection/deprotection strategies associated with the free carboxylic acid precursor (CAS 54699-92-2) [2]. Commercially available purity of NLT 98% supports pharmaceutical research applications requiring well-characterized intermediates .

Reference Standard for Physicochemical Profiling of Piperazine Acetic Acid Active Ester Series

As the simplest member of the N-substituted piperazine acetic acid active ester series, the target compound provides a baseline reference for structure-property relationship studies. Its computed LogP of −0.9, polar surface area of 70.16 Ų, and pKa of 7.36 (predicted) [2] establish benchmark values against which longer-linker or different-reporter variants (MPBS, DMABS, TMT reagents) can be compared, enabling rational selection of the optimal active ester for a given bioconjugation or labeling application based on hydrophobicity, solubility, and ionization characteristics.

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